molecular formula C27H36N2O11 B13417739 Decarboxalate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate

Decarboxalate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate

Cat. No.: B13417739
M. Wt: 564.6 g/mol
InChI Key: FRESMPTZXJOCBS-RAWBNPLRSA-N
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Description

Decarboxalate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of melatonin, a hormone known for regulating sleep-wake cycles, and has been modified to include additional functional groups that enhance its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decarboxalate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate typically involves multiple steps, starting from commercially available melatonin. The process includes:

    Protection of Hydroxyl Groups: The hydroxyl groups of melatonin are protected using acetylation to prevent unwanted reactions.

    Introduction of Indolinyl Group: The indolinyl group is introduced through a nucleophilic substitution reaction, where melatonin reacts with an indolinyl halide in the presence of a base.

    Methoxylation: The methoxy group is added via a methylation reaction using a methylating agent such as dimethyl sulfate.

    Glucuronidation: The glucuronide moiety is attached through a glucuronidation reaction, typically using glucuronic acid derivatives.

    Final Acetylation: The final step involves acetylation to introduce the acetoxymethyl group and complete the synthesis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Decarboxalate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or sulfonates in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

Decarboxalate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.

    Biology: Investigated for its potential role in modulating biological pathways, particularly those related to melatonin’s effects.

    Medicine: Explored for its potential therapeutic applications, including as a sleep aid, antioxidant, and anti-inflammatory agent.

    Industry: Utilized in the development of new pharmaceuticals and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of Decarboxalate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate involves its interaction with melatonin receptors in the body. The compound binds to these receptors, mimicking the effects of natural melatonin and influencing various physiological processes. Additionally, the presence of the indolinyl and glucuronide groups enhances its bioavailability and stability, allowing for more effective modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxytryptamine: A simpler derivative of melatonin with similar biological activity.

    N-Acetyl-5-methoxytryptamine: Another melatonin derivative with comparable effects on sleep regulation.

    Melatonin Glucuronide: A direct glucuronide conjugate of melatonin with enhanced solubility and excretion properties.

Uniqueness

Decarboxalate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate stands out due to its complex structure, which combines multiple functional groups to enhance its chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H36N2O11

Molecular Weight

564.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-6-[3-(2-acetamidoethyl)-5-methoxy-2,3-dihydroindol-1-yl]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C27H36N2O11/c1-14(30)28-10-9-19-12-29(22-8-7-20(35-6)11-21(19)22)27-26(39-18(5)34)25(38-17(4)33)24(37-16(3)32)23(40-27)13-36-15(2)31/h7-8,11,19,23-27H,9-10,12-13H2,1-6H3,(H,28,30)/t19?,23-,24-,25+,26-,27+/m1/s1

InChI Key

FRESMPTZXJOCBS-RAWBNPLRSA-N

Isomeric SMILES

CC(=O)NCCC1CN(C2=C1C=C(C=C2)OC)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NCCC1CN(C2=C1C=C(C=C2)OC)C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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